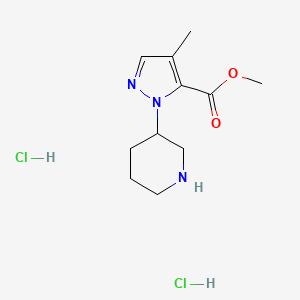![molecular formula C10H13BrN2O2 B13496699 ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core
Vorbereitungsmethoden
The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of alpha halo-ketones and amino nitriles as starting materials .
Analyse Chemischer Reaktionen
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,5-a]pyridine derivatives . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized products .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, it is being explored for its potential use in the development of new therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the synthesis of drug candidates .
Wirkmechanismus
The mechanism of action of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate and 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine . These compounds share a similar imidazo[1,5-a]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds .
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h2-6H2,1H3 |
InChI-Schlüssel |
GQGNMPYVLIHLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C2N1CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)





![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)

